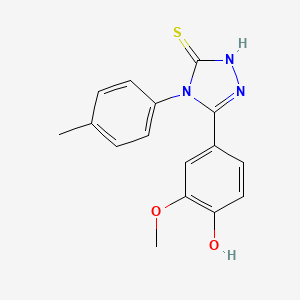

5-(4-Hydroxy-3-methoxyphenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

説明

特性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-3-6-12(7-4-10)19-15(17-18-16(19)22)11-5-8-13(20)14(9-11)21-2/h3-9,20H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSADWHDYVOIWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(4-Hydroxy-3-methoxyphenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 69437-83-8) is a compound of interest due to its diverse biological activities. This triazole derivative has been studied for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a triazole ring substituted with hydroxy and methoxy groups, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 299.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | 69437-83-8 |

Antimicrobial Activity

Research has indicated that 5-(4-Hydroxy-3-methoxyphenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In animal models of inflammation, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases like rheumatoid arthritis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably, it has been tested against different cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. Results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents.

Case Studies

-

Study on Antimicrobial Effectiveness :

- Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound showed notable inhibition against E. coli with an inhibition zone of 15 mm at a concentration of 100 µg/disc.

-

Anti-inflammatory Study :

- Objective : To investigate the anti-inflammatory effects using a carrageenan-induced paw edema model in rats.

- Method : The test group received varying doses of the compound.

- Results : A dose-dependent reduction in paw swelling was observed, with a maximum reduction of 60% at the highest dose compared to control.

-

Anticancer Research :

- Objective : To assess cytotoxicity against MCF-7 breast cancer cells.

- Method : MTT assay was used to determine cell viability.

- Results : The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and bromo substituents (e.g., TP-315, TP-4) enhance anticonvulsant potency by increasing lipophilicity and sodium channel interaction . In contrast, the target compound’s hydroxy and methoxy groups may improve solubility but reduce blood-brain barrier (BBB) penetration.

- Alkyl vs. Aryl Substituents : Hexyl chains (TP-315, TP427) prolong half-life via hydrophobic interactions, whereas p-tolyl (target compound) balances hydrophobicity and steric effects.

- Synergistic Effects : Compound 122’s 4-methylphenyl group selectively enhances valproate’s efficacy, suggesting substituent-specific synergism with antiepileptics .

Metabolic Stability and Toxicity

Triazole-3-thiones undergo diverse metabolic pathways:

Table 2: Metabolic Pathways of Selected Compounds

Antimicrobial Activity

- Benzimidazole-linked derivatives (e.g., ’s compound 14) show Staphylococcus aureus inhibition via tRNA synthetase binding .

- Thiophene-Schiff base analogs (’s TMAT and DMTMAT) exhibit corrosion inhibition but lack direct antimicrobial data .

- The target compound’s hydroxy group may enable hydrogen bonding with microbial enzymes, though its efficacy remains untested.

Q & A

Q. What are the established synthetic routes for 5-(4-hydroxy-3-methoxyphenyl)-4-(p-tolyl)-1,2,4-triazole-3-thione?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves condensing hydrazine derivatives with carbonyl-containing intermediates under controlled pH and temperature. For example, substituted thiosemicarbazides can react with aromatic aldehydes to form triazole-thione scaffolds . Optimization of reaction conditions (e.g., solvent, catalyst, and reflux duration) is critical to achieving high yields, as demonstrated in analogous triazole syntheses .

Q. How is the structural identity of this triazole-thione verified experimentally?

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹, O–H bend at ~3200–3500 cm⁻¹) .

- ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl/methoxy groups (δ 2.3–3.9 ppm) .

- Elemental analysis validates molecular formula consistency (e.g., C, H, N, S percentages) .

Q. What pharmacological activities are associated with this compound?

While direct data on this specific derivative is limited, structurally similar 1,2,4-triazole-3-thiones exhibit antiproliferative, antimicrobial, and antifungal activities. For example, analogs with hydroxy/methoxy substituents show enhanced bioactivity due to improved hydrogen bonding with target proteins . Preliminary screening should follow standardized assays (e.g., MTT for cytotoxicity, disc diffusion for antimicrobial activity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental characterization?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict molecular geometry, vibrational frequencies, and NMR chemical shifts. These theoretical results align with experimental IR and NMR data, enabling validation of structural assignments . Conformational analysis via torsional angle scanning (e.g., varying dihedral angles from −180° to +180°) further elucidates flexibility and stability .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

Discrepancies often arise from solvent effects or neglected intermolecular interactions in DFT models. To address this:

- Include solvent correction (e.g., PCM model) in DFT calculations .

- Compare experimental solid-state IR with gas-phase theoretical data, noting shifts due to crystal packing .

- Use scaling factors (e.g., 0.961–0.983 for vibrational modes) to improve IR frequency matches .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic substitution of the triazole-thione scaffold is key:

- Hydroxy/methoxy groups enhance solubility and target binding via hydrogen bonding .

- p-Tolyl substituents influence lipophilicity and membrane permeability .

- Thione sulfur is critical for metal chelation, which may disrupt microbial enzymes . Iterative synthesis (e.g., modifying R-groups at positions 4 and 5) followed by bioassays identifies optimal pharmacophores .

Q. What experimental controls are essential in stability studies of this compound?

- Thermal stability : TGA/DSC analysis under nitrogen to assess decomposition temperatures .

- Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) to detect degradation products via HPLC .

- Hydrolytic stability : Incubation in buffers (pH 1–13) at 37°C to monitor structural integrity over time .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across similar triazole-thiones?

Discrepancies may stem from assay variability (e.g., cell line sensitivity, microbial strains) or impurities. Mitigation steps:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Validate compound purity via HPLC (>95%) before testing .

- Cross-reference with structurally characterized analogs (e.g., 4-allyl-5-aryl derivatives) to isolate substituent effects .

Methodological Resources

- Synthesis Optimization : Refer to cyclization methods in and .

- Theoretical Modeling : Follow DFT protocols in and .

- Pharmacological Screening : Adapt bioassay frameworks from and .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。